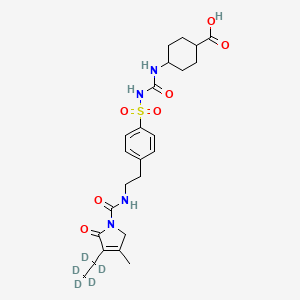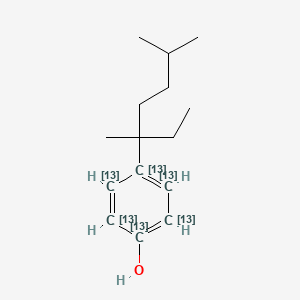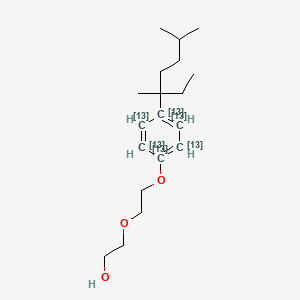
alpha-Ketobutyric Acid-d2 Sodium Salt
Vue d'ensemble
Description
Alpha-Ketobutyric Acid-d2 Sodium Salt is a short-chain keto acid and a precursor for making isoleucine . It is commonly used for methyl-labeling in NMR-based applications . It is also a labeled substrate for the determination of lactate dehydrogenase isoenzymes .
Synthesis Analysis
Alpha-Ketobutyric Acid-d2 Sodium Salt is used for proteomics research . It is also used in the preparation of metal complexes such as lanthanide poly (imino carboxylate) complexes and half-sandwich complexes .Molecular Structure Analysis
The molecular formula of Alpha-Ketobutyric Acid-d2 Sodium Salt is C4H3D2NaO3 . The molecular weight is 126.08 .Chemical Reactions Analysis
Alpha-Ketobutyric Acid-d2 Sodium Salt is a substrate for the determination of lactate dehydrogenase isoenzymes . It is also one of the degradation products of threonine, produced by the catabolism of the amino acid by threonine dehydratase .Physical And Chemical Properties Analysis
Alpha-Ketobutyric Acid-d2 Sodium Salt is a white powder . It should be stored in a freezer at -20°C and protected from light .Applications De Recherche Scientifique
Metabolic and Biochemical Research
Alpha-Ketobutyric Acid-d2 Sodium Salt plays a crucial role in metabolic and biochemical research. It is involved in the tricarboxylic acid (TCA) cycle, an essential energy-producing pathway in cellular metabolism. Studies highlight its importance in understanding the intricacies of metabolic diseases, including diabetes and metabolic syndrome. Research focusing on the TCA cycle intermediates, including alpha-Ketoglutaric acid, provides insights into the regulation of energy metabolism and potential therapeutic targets for metabolic disorders (Meng et al., 2022).
Biotechnological Production
In biotechnology, there's significant interest in optimizing the production of alpha-Ketobutyric Acid-d2 Sodium Salt and related compounds. Techniques involving pathway engineering, such as enhancing carbon commitment to alpha-Ketoglutarate and blocking competing pathways, are under investigation to improve yield and titer in microbial strains like Yarrowia lipolytica. These approaches aim to overcome challenges in producing these compounds at an industrial scale, demonstrating the potential of biotechnological methods in synthesizing valuable biochemicals efficiently (Guo et al., 2016).
Clinical Implications and Therapeutic Potential
The research extends to exploring the therapeutic potential of alpha-Ketobutyric Acid-d2 Sodium Salt in clinical settings. Its role in the TCA cycle and amino acid metabolism suggests its involvement in various disease processes and potential as a novel drug for clinical treatment, particularly in age-related diseases. The compound's ability to influence cellular metabolism and energy production positions it as a candidate for addressing metabolic dysfunctions and related disorders (Meng et al., 2022).
Nutrition and Supplementation
Alpha-Ketobutyric Acid-d2 Sodium Salt and its derivatives have applications in nutrition and supplementation, focusing on muscle mass maintenance and recovery. Derivatives like beta-Hydroxy-beta-methylbutyrate (HMB), related to leucine metabolism, are studied for their roles in reducing protein degradation and supporting muscle cell recovery. These findings are particularly relevant for individuals engaging in resistance exercise, highlighting the compound's potential in improving physical health and performance (Alon et al., 2002).
Mécanisme D'action
Target of Action
Alpha-Ketobutyric Acid-d2 Sodium Salt, also known as Sodium;3,3-dideuterio-2-oxobutanoate, primarily targets the branched-chain alpha-keto acid dehydrogenase complex . This complex plays a crucial role in the metabolism of several amino acids, including leucine, isoleucine, and valine.
Mode of Action
The compound interacts with its target by being transported into the mitochondrial matrix, where it is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex . This conversion is a key step in the catabolic pathway of some amino acids.
Biochemical Pathways
The biochemical pathway affected by Alpha-Ketobutyric Acid-d2 Sodium Salt involves the metabolism of certain amino acids. After the compound is converted to propionyl-CoA, further mitochondrial reactions produce succinyl-CoA . This is first achieved through the enzyme mitochondria propionyl-CoA carboxylase with biotin as a cofactor to produce (S)-methylmalonyl-CoA .
Result of Action
The molecular and cellular effects of Alpha-Ketobutyric Acid-d2 Sodium Salt’s action involve the metabolism of certain amino acids and the production of energy within the cell. By being converted to propionyl-CoA and subsequently to succinyl-CoA, the compound plays a role in the citric acid cycle, a crucial biochemical pathway for energy production .
Safety and Hazards
Propriétés
IUPAC Name |
sodium;3,3-dideuterio-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMAHKUSIHRMR-IYPYQTRPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675984 | |
| Record name | Sodium 2-oxo(3,3-~2~H_2_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Ketobutyric Acid-d2 Sodium Salt | |
CAS RN |
1007476-82-5 | |
| Record name | Sodium 2-oxo(3,3-~2~H_2_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)










![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)